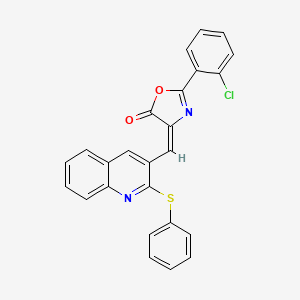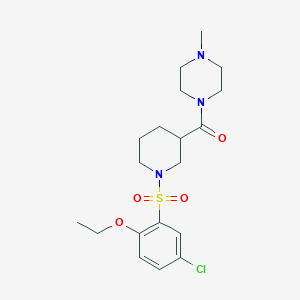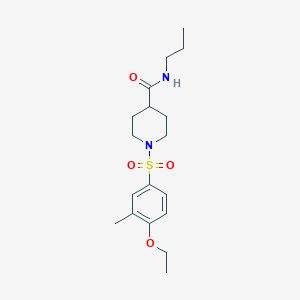
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as CP-945,598, is a synthetic compound that belongs to the class of piperidine carboxamides. CP-945,598 is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1), which is widely distributed in the central nervous system (CNS) and plays a crucial role in various physiological processes.
Mécanisme D'action
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide exerts its pharmacological effects by selectively blocking the CB1 receptor, which is involved in the regulation of appetite, mood, pain, and cognition. CB1 receptors are widely distributed in the CNS, and their activation by endocannabinoids or exogenous cannabinoids such as THC can lead to various physiological and behavioral effects. By blocking the CB1 receptor, N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide can modulate the activity of the endocannabinoid system and thereby affect various physiological processes.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects in animal models, including reduced food intake, decreased body weight, reduced drug-seeking behavior, and improved cognitive function. N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has also been shown to reduce anxiety-like behavior and depressive-like behavior in animal models of anxiety and depression, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has several potential future directions for research, including its potential therapeutic applications in various neurological and psychiatric disorders, its potential as an anti-obesity drug, and its potential as an anti-addiction drug. Future research could also focus on elucidating the molecular mechanisms underlying the pharmacological effects of N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide and developing more potent and selective CB1 receptor antagonists.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide involves several steps, including the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with N-cyclopropylpiperidine to form N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine, which is then converted to N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide by reacting with 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid.
Applications De Recherche Scientifique
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including obesity, addiction, anxiety, depression, and schizophrenia. N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to reduce food intake and body weight in animal models of obesity, suggesting its potential as an anti-obesity drug. N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential as an anti-addiction drug.
Propriétés
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-4-10-19-18(21)15-8-11-20(12-9-15)25(22,23)16-6-7-17(24-5-2)14(3)13-16/h6-7,13,15H,4-5,8-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNYCBHRMWRQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






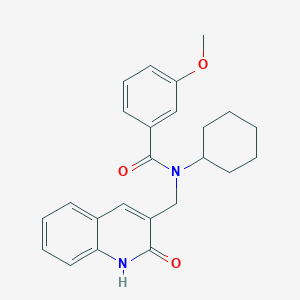
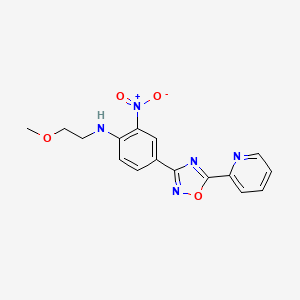


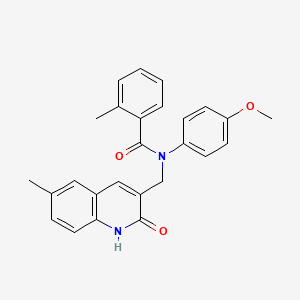
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7710061.png)

